REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH3:9].C([Li])CCC.C([O:17][B:18](OCC)[O:19]CC)C>O1CCCC1>[CH2:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[B:18]([OH:19])[OH:17])[CH3:9]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)CC
|
Name
|
|
Quantity
|
67.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
169 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
69 mL
|
Type
|
reactant
|
Smiles
|
C(C)OB(OCC)OCC
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for an additional 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at −78° C.
|
Type
|
CUSTOM
|
Details
|
an oven-dried 3 neck flask
|
Type
|
ADDITION
|
Details
|
was added slowly (
|
Type
|
CUSTOM
|
Details
|
the temperature below −68° C.
|
Type
|
CUSTOM
|
Details
|
the temperature below −68° C
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for an additional 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
the dry ice bath was removed
|
Type
|
ADDITION
|
Details
|
was poured into 300 mL of ice cold saturated ammonium chloride solution
|
Type
|
ADDITION
|
Details
|
200 mL of ice cold ethyl acetate was added
|
Type
|
STIRRING
|
Details
|
the mixture stirred for another 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was then dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C=CC=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |